5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine
Description
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at the 5-position, a meta-tolyloxy group (3-methylphenoxy) at the 6-position, and an amine at the 4-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and aromatic interactions, which are critical for biological activity . The meta-tolyloxy group distinguishes it from the para-isomer (5-Nitro-6-(p-tolyloxy)pyrimidin-4-amine), which was discontinued, likely due to differences in steric or electronic properties affecting efficacy or stability .
Properties
IUPAC Name |
6-(3-methylphenoxy)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-3-2-4-8(5-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMICYEIDJINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine typically involves the nitration of 6-(m-tolyloxy)pyrimidin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium hydride (NaH) as a base, and various nucleophiles such as alkyl halides.
Major Products Formed
Reduction: 5-Amino-6-(m-tolyloxy)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Pyrimidin-4-amine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: The meta-tolyloxy group in this compound may offer better steric compatibility in receptor binding compared to the para-isomer, which was discontinued . Electron-withdrawing groups like nitro (NO₂) enhance electrophilicity, while aryloxy groups modulate solubility and π-π stacking .
- Crystal Packing : Dihedral angles between the pyrimidine core and aryl substituents (e.g., 11.3°–70.1°) influence molecular conformation and intermolecular interactions, which are critical for crystallinity and bioavailability .
Functional and Pharmacological Comparisons
- GPR119 Agonists : Compounds like (4-Methanesulfonyl-phenyl)-[5-nitro-6-(piperidin-4-yloxy)-pyrimidin-4-yl]-amine (EP 1 808 168 B1) share the 5-nitro-6-aryloxy-pyrimidin-4-amine scaffold with this compound. The piperidinyloxy group in these analogs enhances solubility and receptor affinity, whereas the meta-tolyloxy group may optimize metabolic stability .
- Antimicrobial Activity: Derivatives with aminomethyl substituents (e.g., 5-[(4-fluoroanilino)methyl]) exhibit antibacterial and antifungal properties, likely due to disrupted microbial membrane interactions. The absence of such substituents in this compound suggests divergent applications .
- Discontinued Compounds : The discontinuation of 5-Nitro-6-(p-tolyloxy)pyrimidin-4-amine highlights the importance of substituent positioning. Para-substituents may lead to unfavorable steric clashes or metabolic pathways compared to meta-substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
